N-(2-Chloro-2-nitroethenyl)aniline
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Overview
Description
N-(2-Chloro-2-nitroethenyl)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an ethenyl chain, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2-nitroethenyl)aniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-nitrochlorobenzene with ammonia, which yields 2-nitroaniline . This intermediate can then undergo further reactions to introduce the chloro and ethenyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-2-nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2-chloro-2-ethenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-2-nitroethenyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar structure but lacks the chloro and ethenyl groups.
4-Nitroaniline: Another isomer with the nitro group in the para position.
N-(2-Chloroethyl)aniline: Contains a chloroethyl group instead of a chloroethenyl group.
Uniqueness
N-(2-Chloro-2-nitroethenyl)aniline is unique due to the combination of its nitro, chloro, and ethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
66948-93-4 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-(2-chloro-2-nitroethenyl)aniline |
InChI |
InChI=1S/C8H7ClN2O2/c9-8(11(12)13)6-10-7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
HSJSGEAQLHDHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
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